Cas no 34981-26-5 (Kurarinone)

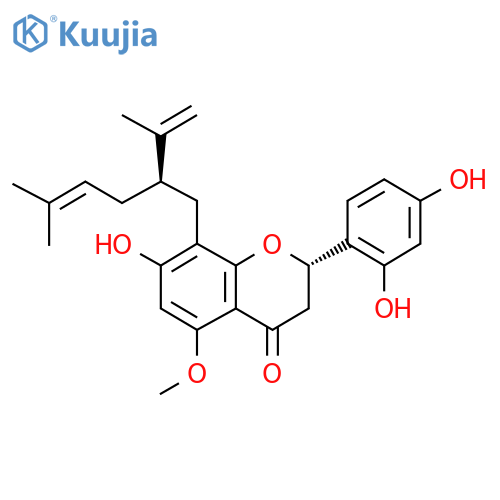

Kurarinone structure

商品名:Kurarinone

Kurarinone 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2S)-

- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

- Kurarinone

- 2-(2,4-dihydroxy-phenyl)-5,7-dihydroxy-8-(2-isopropenyl-5-methyl-hex-4-enyl)-chroman-4-one

- AC1L2JFT

- AC1Q6KJI

- AR-1C6395

- CHEBI:568666

- CTK4H3380

- Oprea1_810065

- SureCN904617

- (-)-Kurarinone

- (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one

- Marini

- (2S)-(-)-kurarinone

- 1ST165712

- CHEBI:66150

- (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one

- CS-0019608

- HY-N2279

- Kurarinone, >=98% (HPLC)

- (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

- Q27134672

- LMPK12140499

- (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-chromen-4-one

- 34981-26-5

- DTXSID60956438

- C17446

- 7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone

- MS-27860

- SCHEMBL563362

- AC-34397

- AKOS030530879

- (2S)-2-[2,4-bis(oxidanyl)phenyl]-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-yl-hex-4-enyl]-7-oxidanyl-2,3-dihydrochromen-4-one

- J0U

- FT-0686651

- CHEBI:188890

- AKOS015960512

- BDBM50486896

- FT-0775939

- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-isopropenyl-5-methyl-hex-4-enyl)chroman-4-one

- CHEMBL492826

- SCHEMBL904617

- LMPK12140467

- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy- methoxy-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-

- (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

- (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

- BDBM50486907

- 2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

- CHEMBL492827

- SCHEMBL904627

- CHEMBL453641

- GLXC-03169

- (2S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2(R)-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one; 7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone

-

- MDL: MFCD03411889

- インチ: InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m1/s1

- InChIKey: LTTQKYMNTNISSZ-MWTRTKDXSA-N

- ほほえんだ: CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](C3=C(C=C(C=C3)O)O)O2)C(=C)C)C

計算された属性

- せいみつぶんしりょう: 438.20400

- どういたいしつりょう: 424.188589

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- ぶんしりょう: 438.5

- トポロジー分子極性表面積: 107

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.215±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 117-119 ºC

- ふってん: 659.3°Cat760mmHg

- フラッシュポイント: 224.8°C

- 屈折率: 1.622

- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),

- PSA: 96.22000

- LogP: 5.60960

- じょうきあつ: 0.0±2.0 mmHg at 25°C

Kurarinone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−20°C

Kurarinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| S e l l e c k ZHONG GUO | E0920-5mg |

Kurarinone |

34981-26-5 | 5mg |

¥6117.93 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-10 mg |

Kurarinone |

34981-26-5 | 99.72% | 10mg |

¥2987.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-25 mg |

Kurarinone |

34981-26-5 | 99.72% | 25mg |

¥5557.00 | 2022-04-26 | |

| MedChemExpress | HY-N2279-10mg |

Kurarinone |

34981-26-5 | 99.47% | 10mg |

¥2500 | 2024-07-21 | |

| Ambeed | A236069-5mg |

(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |

34981-26-5 | 98% | 5mg |

$121.0 | 2025-02-21 | |

| Ambeed | A236069-10mg |

(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |

34981-26-5 | 98% | 10mg |

$196.0 | 2025-02-21 | |

| ChemFaces | CFN92003-20mg |

Kurarinone |

34981-26-5 | >=98% | 20mg |

$118 | 2021-07-22 | |

| Alichem | A019111263-25mg |

(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |

34981-26-5 | 97% | 25mg |

631.62 USD | 2021-05-31 | |

| eNovation Chemicals LLC | D660306-5mg |

Kurarinone |

34981-26-5 | 98% (HPLC) | 5mg |

$565 | 2025-02-19 | |

| TargetMol Chemicals | T5S0993-100mg |

Kurarinone |

34981-26-5 | 99.72% | 100mg |

¥ 6680 | 2024-07-20 |

Kurarinone 関連文献

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

34981-26-5 (Kurarinone) 関連製品

- 19879-30-2(Bavachinin)

- 23057-55-8(4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 31524-62-6(Isobavachin)

- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 41983-91-9(Glabranin (flavonoid))

- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)

- 19879-32-4(Bavachin)

- 101236-51-5(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)

- 121927-91-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-,(2S)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34981-26-5)Kurarinone

清らかである:99%/99%/99%/99%

はかる:10mg/25mg/50mg/100mg

価格 ($):176.0/409.0/590.0/742.0